2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid
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Overview
Description
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid is a natural product found in Dictyota guineensis with data available.
Scientific Research Applications
Chemical Properties and Reactions :
- Matsui, Uchiyama, and Yoshioka (1963) studied the oxidation and rearrangement products from Chrysanthemic acid, a compound related to 2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid. They proposed novel cleavages on the cyclopropane ring of the compound (Matsui, Uchiyama, & Yoshioka, 1963).
- Mironova et al. (2012) conducted an X-ray structural examination of a related compound, providing insights into its molecular and crystal structure. This research contributes to understanding the structural properties of similar compounds (Mironova et al., 2012).
Potential Applications in Synthesis and Medicinal Chemistry :
- Anderson and Dewey (1977) explored the synthesis and structure-activity relationship of epoxide derivatives of similar compounds, which showed significant cytotoxicity in tissue culture assays. This suggests potential medicinal applications (Anderson & Dewey, 1977).
- Baguley and Walton (1998) examined the efficiency of similar compounds in mediating alkyl radical chain addition and cyclization processes. Their research highlights the compound's role in facilitating chemical transformations, which can be crucial in synthetic chemistry (Baguley & Walton, 1998).
Inclusion in Complex Chemical Structures :
- Research by Horton, Koh, and Takagi (1993) on stereocontrol in Diels-Alder cycloaddition to unsaturated sugars using related compounds demonstrates the compound's role in complex chemical reactions, vital for creating specific molecular structures (Horton, Koh, & Takagi, 1993).
- Frew and Proctor (1980) discussed the ring-expansion of carbocyclic β-ketoesters with acetylenic esters, where similar compounds played a significant role. This study contributes to the understanding of complex reactions involving ring expansions (Frew & Proctor, 1980).
Properties
CAS No. |
108864-15-9 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2,6-dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-14(2)8-6-10-16(4)18-13-12-15(3)9-7-11-17(5)19(18)20(21)22/h8-9,11,16,18-19H,6-7,10,12-13H2,1-5H3,(H,21,22) |
InChI Key |
XPAGMIJIEJRZEQ-UHFFFAOYSA-N |
Isomeric SMILES |
C/C/1=C\C/C=C(\C(C(CC1)C(C)CCC=C(C)C)C(=O)O)/C |
SMILES |
CC1=CCC=C(C(C(CC1)C(C)CCC=C(C)C)C(=O)O)C |
Canonical SMILES |
CC1=CCC=C(C(C(CC1)C(C)CCC=C(C)C)C(=O)O)C |
Synonyms |
2,5-Cyclononadiene-1-carboxylic acid, 9- (1, 5-dimethyl-4-hexenyl)-2,6 -dimethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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